Dimethyl benzylidenemalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58321. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

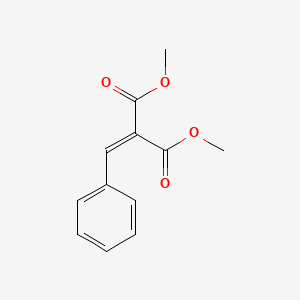

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-benzylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-11(13)10(12(14)16-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLVTKYRGZZXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288966 | |

| Record name | Dimethyl benzylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6626-84-2 | |

| Record name | Dimethyl benzylidenemalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl benzylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL BENZYLIDENEMALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dimethyl Benzylidenemalonate via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyl benzylidenemalonate, a valuable intermediate in organic synthesis, through the Knoevenagel condensation. The document details the reaction mechanism, various experimental protocols, and a comparative analysis of different catalytic systems and reaction conditions.

Introduction to the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. In the synthesis of this compound, benzaldehyde reacts with dimethyl malonate in the presence of a catalyst. The reaction is prized for its versatility and efficiency in creating α,β-unsaturated esters, which are precursors to a wide array of pharmaceuticals and other fine chemicals.[1][2] The general reaction is depicted below:

C₆H₅CHO + CH₂(COOCH₃)₂ → C₆H₅CH=C(COOCH₃)₂ + H₂O [1]

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-understood steps. The catalytic cycle is initiated by the deprotonation of the active methylene compound, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration.

There are two generally accepted mechanisms depending on the amine catalyst used:

-

Enolate Pathway (Base Catalysis): A base removes a proton from the α-carbon of dimethyl malonate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final product.[1]

-

Iminium Pathway (Secondary Amine Catalysis): When a secondary amine like piperidine is used, it can first react with benzaldehyde to form an iminium ion. This iminium ion is more electrophilic than the original aldehyde, making it more susceptible to attack by the enolate of dimethyl malonate. This is followed by hydrolysis and dehydration to give the product and regenerate the catalyst.

Below is a DOT language representation of the base-catalyzed enolate pathway.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound can be achieved under a variety of conditions. The choice of catalyst, solvent, and energy source significantly impacts reaction time, yield, and environmental footprint.

Catalyst Comparison

A range of catalysts can be employed for this condensation, from traditional bases to more modern and sustainable options.

| Catalyst System | Typical Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |

| Piperidine | Toluene | Reflux | Several hours | ~77% | A classic and effective catalyst.[3] |

| Piperidine/Acetic Acid | Benzene | 80 | 1.5 - 17 hours | 56-75% | The acid co-catalyst can sometimes improve yields.[4] |

| Ammonium Acetate | Solvent-free | Room Temp. | 5-7 minutes | High | A greener alternative, especially with ultrasound.[5] |

| L-Proline | DMSO | Room Temp. | 24-48 hours | Good | An example of organocatalysis.[6] |

| Immobilized Gelatine | DMSO | Room Temp. | - | 85-89% | Biocatalysis offers mild conditions and catalyst recyclability.[6] |

| Boric Acid | Aqueous Ethanol | Room Temp. | - | High | A mild and environmentally friendly Lewis acid catalyst.[7] |

Impact of Reaction Conditions

Modern synthetic techniques offer alternatives to conventional heating, often leading to faster reactions and higher yields.

| Method | Energy Source | Solvent | Typical Reaction Time | Typical Yield (%) | Advantages |

| Conventional Heating | Oil Bath/Heating Mantle | Toluene, Ethanol, DMSO | Hours | 56-89% | Well-established and widely used.[4][6] |

| Microwave Irradiation | Microwave Synthesizer | Solvent-free or Water | Seconds to Minutes | 84-91% | Rapid heating, shorter reaction times, often higher yields. |

| Ultrasonic Irradiation | Ultrasonic Bath/Probe | Solvent-free or Water | Minutes | High | Enhanced mass transfer and reaction rates.[5] |

| Solvent-Free | Conventional or Microwave | None | Varies | Good to Excellent | Reduced environmental impact and simplified workup. |

Detailed Experimental Protocols

This section provides representative experimental procedures for the synthesis of this compound.

Protocol 1: Conventional Synthesis using Piperidine in Toluene

Materials:

-

Benzaldehyde

-

Dimethyl malonate

-

Piperidine

-

Toluene

-

Hydrochloric acid (aq.)

-

Sodium bicarbonate solution (aq.)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine benzaldehyde (1 equivalent) and dimethyl malonate (1-1.2 equivalents) in toluene.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the mixture to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap.

-

After the theoretical amount of water has been collected, or the reaction is complete as indicated by TLC, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization.[3]

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

Materials:

-

Benzaldehyde

-

Dimethyl malonate

-

Ammonium acetate

-

Microwave synthesizer

-

Ethanol (for recrystallization)

Procedure:

-

In a microwave-safe vessel, mix benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), and a catalytic amount of ammonium acetate.

-

Place the vessel in the microwave synthesizer and irradiate at a suitable power and for a short duration (e.g., 30-90 seconds). The optimal conditions should be determined experimentally.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture.

-

The product can often be purified by direct recrystallization from a suitable solvent like ethanol.

Protocol 3: Ultrasound-Assisted Solvent-Free Synthesis

Materials:

-

Benzaldehyde

-

Dimethyl malonate

-

Ammonium acetate

-

Ultrasonic bath or probe

-

Ethyl acetate and n-hexane (for workup and recrystallization)

Procedure:

-

In a beaker, mix benzaldehyde (1 equivalent) and dimethyl malonate (1 equivalent).

-

Add a catalytic amount of ammonium acetate and stir with a glass rod.

-

Place the beaker in an ultrasonic bath at room temperature and sonicate for 5-7 minutes.[5]

-

Monitor the reaction by TLC.

-

Upon completion, the crude product can be weighed.

-

Purify the product by recrystallization from a mixture of n-hexane and ethyl acetate.[5]

Experimental Workflow and Logical Relationships

A generalized workflow for the synthesis and purification of this compound is illustrated below.

Conclusion

The Knoevenagel condensation is a robust and adaptable method for the synthesis of this compound. While traditional methods using piperidine and conventional heating are effective, modern approaches employing greener catalysts, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation offer significant advantages in terms of reaction time, yield, and environmental impact. For researchers and professionals in drug development, the selection of the optimal synthetic route will depend on factors such as scale, desired purity, available equipment, and sustainability goals. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the synthesis of this important chemical intermediate.

References

- 1. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Simultaneous Synthesis of Heat Exchanger Network and Process Optimization for Dimethyl Carbonate Production | Chemical Engineering Transactions [cetjournal.it]

- 4. bhu.ac.in [bhu.ac.in]

- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Knoevenagel Condensation of Benzaldehyde and Dimethyl Malonate: A Mechanistic and Practical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Knoevenagel condensation reaction between benzaldehyde and dimethyl malonate, a cornerstone transformation in synthetic organic chemistry for forming carbon-carbon double bonds. The resulting product, dimethyl 2-benzylidenemalonate, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] This document outlines the core reaction mechanism, the influence of various catalysts and conditions, detailed experimental protocols, and quantitative data to support practical application.

Core Reaction Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated.[2] The reaction is typically catalyzed by a weak base, such as a primary or secondary amine like piperidine.[1][2] Strong bases are generally avoided as they can promote the self-condensation of the aldehyde.[2]

The mechanism proceeds through the following key steps:

-

Enolate Formation: The basic catalyst (B:) deprotonates the active methylene group of dimethyl malonate, which is acidic due to the two electron-withdrawing ester groups. This forms a resonance-stabilized enolate ion.[1]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (BH+), yielding an aldol-type addition product (a β-hydroxy compound).

-

Dehydration: The aldol intermediate undergoes elimination of a water molecule, a process often facilitated by the base, to form the final α,β-unsaturated product, dimethyl 2-benzylidenemalonate.[1][3] Removing the water as it forms can help drive the reaction equilibrium toward the product.[4]

Catalysis and Reaction Conditions

The choice of catalyst and solvent significantly impacts the reaction's efficiency. While classic conditions often employ piperidine or pyridine, a wide array of catalysts has been explored to improve yields, simplify workups, and develop greener protocols.[5][6]

-

Catalysts :

-

Amines : Weakly basic amines like piperidine are standard.[1][4] It has been suggested that piperidine salts, formed in the presence of trace acidic impurities like benzoic acid in benzaldehyde, can be the true catalytic species.[7]

-

Ammonium Salts : Environmentally benign ammonium salts, such as ammonium bicarbonate, have been used effectively, especially in solvent-free conditions.[5]

-

Lewis Acids : Catalysts like ZnCl₂, TiCl₄, and InCl₃ have also been employed.[5][6]

-

Biocatalysts : Proteins such as gelatine and bovine serum albumin (BSA) have been immobilized and used as effective catalysts, offering mild reaction conditions.[6][8]

-

-

Solvents : The reaction can be performed in various solvents, including benzene, toluene, ethanol, DMSO, or under solvent-free conditions.[5][6][7] The removal of water, often by azeotropic distillation with a Dean-Stark apparatus when using solvents like benzene or toluene, is crucial for driving the reaction to completion.[4]

Quantitative Data Summary

The yield of the Knoevenagel condensation is highly dependent on the specific reaction conditions employed. The following table summarizes representative data from various protocols.

| Benzaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Diethyl Malonate | Piperidine | Benzene | Reflux | 11-18 | 85-88 | [7] |

| Various Aldehydes | Diethyl Malonate | Immobilized Gelatine | DMSO | Room Temp. | 12 | 85-90 | [6] |

| Various Aldehydes | Diethyl Malonate | Immobilized BSA | DMSO | Room Temp. | 12 | 85-89 | [8] |

| Syringaldehyde | Malonic Acid | Piperidine | Ethyl Acetate | 77 | 7 | >97 (Conversion) | [5][9] |

| Benzaldehyde | Diethyl Malonate | DBU/H₂O | Water | Room Temp. | 3 | 90 | [10] |

Detailed Experimental Protocols

Protocol 1: Classic Piperidine-Catalyzed Condensation

This procedure is adapted from a well-established method using common laboratory reagents.[7]

Reagents:

-

Benzaldehyde (e.g., 0.63 mol)

-

Diethyl malonate (e.g., 0.63 mol) (Note: Dimethyl malonate can be substituted)

-

Piperidine (2–7 ml, amount adjusted based on benzoic acid content of benzaldehyde)[7]

-

Benzene (200 ml)

Apparatus:

-

Round-bottom flask equipped with a reflux condenser and Dean-Stark trap.

-

Heating mantle or oil bath.

-

Separatory funnel.

Procedure:

-

Combine benzaldehyde, diethyl malonate, piperidine, and benzene in the round-bottom flask.

-

Heat the mixture to a vigorous reflux (oil bath at 130–140°C).

-

Collect the water by-product in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 11–18 hours).

-

Cool the reaction mixture to room temperature and add 100 ml of benzene.

-

Transfer the solution to a separatory funnel and wash sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and one 100-ml portion of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the benzene under reduced pressure.

-

Purify the residue by vacuum distillation to yield the final product.

Protocol 2: Green, Catalyst-Free Condensation in Water

This protocol is a simplified, environmentally benign alternative.[11]

Reagents:

-

Benzaldehyde (1.00 mmol)

-

Dimethyl malonate (1.00 mmol)

-

Deionized Water (2 ml)

Apparatus:

-

Glass vial with a magnetic stir bar.

-

Stir plate.

Procedure:

-

In a glass vial, combine benzaldehyde, dimethyl malonate, and water.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take from 20 minutes to 18 hours.[11]

-

Upon completion, remove the solvent in vacuo to obtain the product, which may not require further purification.

Experimental and Workflow Visualization

The general workflow for performing and analyzing a Knoevenagel condensation is depicted below.

References

- 1. talentchemicals.com [talentchemicals.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. tandfonline.com [tandfonline.com]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

An In-depth Technical Guide to Dimethyl Benzylidenemalonate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Dimethyl benzylidenemalonate. The information is curated for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Core Physical and Chemical Properties

This compound, with the IUPAC name dimethyl 2-benzylidenepropanedioate, is an organic compound featuring a conjugated system that dictates its chemical behavior.[1] This structure includes a phenyl group attached to a carbon-carbon double bond, which is in turn bonded to a malonate group with two methyl ester functionalities.[1] The physical state of the compound is reported as a yellow solid.[1]

Quantitative data for this compound and its diethyl analog are summarized in the table below for comparative analysis.

| Property | This compound | Diethyl Benzylidenemalonate |

| Molecular Formula | C₁₂H₁₂O₄[1] | C₁₄H₁₆O₄[2] |

| Molecular Weight | 220.22 g/mol [1] | 248.27 g/mol [2] |

| CAS Number | 6626-84-2[1] | 5292-53-5[2] |

| Physical State | Yellow Solid[1] | Colorless to Yellow Liquid/Solid[2] |

| Melting Point | Not explicitly available | 28-31 °C[2] |

| Boiling Point | 282.9°C at 760 mmHg[3] | 215-217 °C at 30 mmHg[2] |

| Density | 1.179 g/cm³[3] | 1.107 g/mL at 25 °C[2] |

| Refractive Index | 1.549[3] | n20/D 1.536[2] |

| Flash Point | 134°C[3] | >110 °C (>230 °F)[4] |

| Solubility | Insoluble in water.[5] | Insoluble in water.[2] |

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of benzylidenemalonates.

Materials:

-

Benzaldehyde

-

Dimethyl malonate

-

Piperidine

-

Benzoic acid (or acetic acid)

-

Toluene (or benzene)

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reflux and extraction

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (for azeotropic removal of water), combine benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), a catalytic amount of piperidine (e.g., 0.04 equivalents), and a catalytic amount of benzoic acid (e.g., 0.04 equivalents) in toluene.[1]

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours (e.g., 10 hours).[1]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the piperidine catalyst, followed by a saturated sodium bicarbonate solution to remove the benzoic acid catalyst, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent (e.g., a 10:1 ratio), to yield pure this compound.[1]

Spectroscopic Properties

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzylidene group, a singlet for the vinylic proton, and a singlet for the two equivalent methoxy groups.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of the ester groups, the carbons of the double bond, the carbons of the phenyl ring, and the carbon of the methoxy groups.

-

Infrared (IR) Spectroscopy: Key absorption bands are anticipated for the C=O stretching of the conjugated ester (around 1720-1740 cm⁻¹), C=C stretching of the alkene (around 1630 cm⁻¹), and C-O stretching of the ester (around 1000-1300 cm⁻¹). Aromatic C-H and C=C stretching bands would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak. Common fragmentation patterns for malonate esters include the loss of alkoxy groups (-OCH₃) and the entire ester group (-COOCH₃).

Reactivity and Stability

This compound is an α,β-unsaturated carbonyl compound. This structural feature makes it susceptible to nucleophilic attack at the β-carbon of the carbon-carbon double bond in a conjugate addition reaction (Michael addition). The electron-withdrawing nature of the two ester groups activates the double bond for this type of reaction.

The compound is stable under recommended storage conditions.[6] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents.[6][7]

Potential Biological Activities

While specific studies on the biological activity of this compound are limited, the broader class of benzylidenemalonates has attracted interest in medicinal chemistry. Arylidene malonate derivatives have been explored for their potential anti-inflammatory properties.[1] Some research suggests that these compounds may act as inhibitors of Toll-like receptor 4 (TLR4) signaling, which is a key pathway in pro-inflammatory diseases.[1]

It is important to note that Dimethyl malonate, a precursor in the synthesis, has been studied as an inhibitor of succinate dehydrogenase (mitochondrial complex II).[8] This suggests a potential area for further investigation into the biological effects of its derivatives. However, no specific cell signaling pathways have been definitively identified for this compound itself.

Conclusion

This compound is a versatile organic compound with established synthetic routes and predictable reactivity. Its physical and chemical properties make it a useful building block in organic synthesis. While its specific biological activities require further investigation, the broader class of benzylidenemalonates shows promise in the context of anti-inflammatory research. This guide provides a foundational understanding for scientists and researchers working with this compound.

References

- 1. This compound (6626-84-2) for sale [vulcanchem.com]

- 2. DIETHYL BENZYLIDENEMALONATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Diethyl benzylidenemalonate, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. DIETHYL BENZYLIDENEMALONATE - Safety Data Sheet [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Dimethyl Benzylidenemalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for dimethyl benzylidenemalonate. The information is curated to support research and development activities where this compound is of interest. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols are also provided.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data are crucial for confirming its structure.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.78 | s | 1H | =CH- |

| 7.45 - 7.35 | m | 5H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| 3.78 | s | 3H | -OCH₃ |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 166.8 | C=O |

| 164.1 | C=O |

| 142.3 | =CH- |

| 133.8 | Ar-C (quaternary) |

| 130.5 | Ar-CH |

| 129.5 | Ar-CH |

| 128.8 | Ar-CH |

| 128.2 | =C(COOCH₃)₂ |

| 52.8 | -OCH₃ |

| 52.6 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | C-H stretch (aromatic) |

| ~2955 | Weak | C-H stretch (aliphatic, -CH₃) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1250, 1220 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 220 | 100 | [M]⁺ (Molecular Ion) |

| 189 | 85 | [M - OCH₃]⁺ |

| 161 | 70 | [M - COOCH₃]⁺ |

| 131 | 50 | [C₆H₅CH=C=CO]⁺ |

| 103 | 65 | [C₆H₅CH=CH]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction.

Synthesis of this compound

This procedure is adapted from the general Knoevenagel condensation protocol.

Materials:

-

Benzaldehyde

-

Dimethyl malonate

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1 equivalent), dimethyl malonate (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Mass Spectrometry:

The mass spectrum is acquired using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, and the resulting fragmentation pattern is analyzed.

Visualizations

To illustrate the relationships and workflows discussed, the following diagrams are provided.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Logical relationship between spectroscopic data and the molecular structure of the compound.

CAS number and molecular structure of Dimethyl benzylidenemalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl Benzylidenemalonate, a versatile organic compound with significant applications in synthetic chemistry and pharmaceutical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a precursor in the development of novel therapeutic agents.

Core Compound Identity

CAS Number: 6626-84-2

Molecular Structure:

-

IUPAC Name: Dimethyl 2-benzylidenepropanedioate

-

Molecular Formula: C₁₂H₁₂O₄

-

Molecular Weight: 220.22 g/mol

-

SMILES: COC(=O)C(=CC1=CC=CC=C1)C(=O)OC

-

InChI Key: HPLVTKYRGZZXJF-UHFFFAOYSA-N

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound. This information is crucial for its application in experimental settings and for its characterization.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Yellow solid | [1] |

| Boiling Point | 282.9°C at 760 mmHg | [1] |

| Density | 1.179 g/cm³ | [1] |

| Flash Point | 134°C | [1] |

| LogP | 1.416 | [1] |

| PSA | 52.6 | [1] |

Note: Due to the close structural and chemical similarity, spectral data for the diethyl analog, Diethyl Benzylidenemalonate (CAS 5292-53-5), is often used as a reference.

Synthesis of this compound

The primary route for synthesizing this compound is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, dimethyl malonate, with an aldehyde, benzaldehyde, in the presence of a basic catalyst.[2]

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of arylidene malonates.

Materials:

-

Benzaldehyde

-

Dimethyl malonate

-

Piperidine (catalyst)

-

Benzoic acid (co-catalyst)

-

Toluene (solvent)

-

Hexane

-

Ethyl acetate

Procedure:

-

A mixture of benzaldehyde (5 mmol), dimethyl malonate (5.5 mmol), benzoic acid (20 mg), and piperidine (20 mg) is prepared in toluene (20 mL).[1]

-

The reaction mixture is refluxed for approximately 10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent and other volatile components are removed under reduced pressure (vacuum).[1]

-

The resulting residue is purified by flash chromatography on silica gel using a hexane-ethyl acetate mixture (typically in a 10:1 ratio) as the eluent to yield pure this compound.[1]

Synthesis Workflow

The following diagram illustrates the experimental workflow for the Knoevenagel condensation synthesis of this compound.

Caption: Knoevenagel Condensation Workflow for this compound Synthesis.

Applications in Drug Development and Research

This compound and its derivatives are valuable compounds in medicinal chemistry and drug discovery. Their utility stems from their function as versatile synthetic intermediates and their inherent biological activities.

-

Synthetic Building Blocks: These compounds serve as precursors for Michael addition reactions, enabling the synthesis of more complex molecules with potential therapeutic applications.[3] For instance, the addition of cyanide to arylidene malonates provides a route to arylsuccinic acids.[4]

-

Anti-inflammatory Properties: Arylidene malonate derivatives have been explored for their potential anti-inflammatory effects.[4] Structure-activity relationship (SAR) studies aim to identify the key structural features necessary for their inhibitory activity.[4]

-

Inhibition of TLR4 Signaling: One promising area of investigation is the inhibition of Toll-like receptor 4 (TLR4) signaling.[4] This pathway is implicated in the etiology of several pro-inflammatory diseases, making its inhibition a significant therapeutic strategy.[4]

-

UV Filters: Dimeric benzylidene malonates have been investigated for their potential use in cosmetic preparations as UV filters to protect the skin from harmful ultraviolet radiation.

Inhibition of TLR4 Signaling Pathway

The diagram below illustrates the role of arylidene malonates as inhibitors of the TLR4 signaling pathway, a key target in inflammatory disease research.

Caption: Inhibition of the TLR4 Signaling Pathway by Arylidene Malonates.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in organic synthesis and drug discovery. Its straightforward synthesis via the Knoevenagel condensation, coupled with its reactivity as a Michael acceptor, makes it a valuable building block for a wide range of more complex molecules. Furthermore, the emerging evidence of the biological activities of arylidene malonates, such as their anti-inflammatory potential through the inhibition of pathways like TLR4 signaling, underscores their importance in the development of novel therapeutics. This guide provides the foundational technical information required for researchers to explore the full potential of this versatile chemical entity.

References

Reactivity of Dimethyl Benzylidenemalonate as a Michael Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl benzylidenemalonate is a versatile and reactive Michael acceptor, playing a significant role in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its reactivity is attributed to the electron-withdrawing nature of the two ester groups, which polarize the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This guide provides a comprehensive technical overview of the reactivity of this compound as a Michael acceptor. It covers the scope of nucleophiles, catalytic systems, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Core Principles of Reactivity

The Michael addition is a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the case of this compound, the reaction is driven by the formation of a thermodynamically stable product. The general mechanism, particularly under base-catalyzed conditions, involves three principal steps:

-

Deprotonation: A base abstracts an acidic proton from the Michael donor (nucleophile), generating a more potent, resonance-stabilized nucleophile (e.g., an enolate, thiolate, or amide anion).

-

Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the this compound. This forms a new carbon-carbon or carbon-heteroatom bond and results in a resonance-stabilized enolate intermediate.

-

Protonation: The enolate intermediate is subsequently protonated by a protic source, which can be the conjugate acid of the base or the solvent, to yield the final adduct and regenerate the catalyst.

This fundamental transformation is instrumental in constructing 1,5-dicarbonyl compounds and their heteroatom analogs, which are valuable synthons in the synthesis of complex organic molecules.

Reaction Mechanism

The following diagram illustrates the general base-catalyzed Michael addition mechanism.

Caption: General mechanism of a base-catalyzed Michael addition.

Scope of Nucleophiles and Quantitative Data

This compound reacts with a diverse range of nucleophiles. The following tables summarize quantitative data from selected reactions, highlighting the versatility of this Michael acceptor.

Table 1: Aza-Michael Addition of Azoles to this compound

The aza-Michael addition of nitrogen-containing heterocycles is a highly efficient method for the synthesis of novel N-substituted compounds. Cesium carbonate (Cs₂CO₃) has been shown to be an effective catalyst for this transformation.[1]

| Entry | Nucleophile (Azole) | Product | Yield (%) |

| 1 | Pyrazole | 3aa | 94 |

| 2 | 3,5-Dimethylpyrazole | 3ab | 85 |

| 3 | 3-Methyl-5-phenylpyrazole | 3ac | 81 |

| 4 | Indazole | 3ad | 83 |

| 5 | Imidazole | 3ae | 86 |

| 6 | Benzimidazole | 3af | 88 |

| 7 | 1,2,4-Triazole | 3ah | 71 |

| 8 | 1,2,3-Triazole | 3ai | 61 |

| 9 | Benzotriazole | 3aj | 92 |

Reaction Conditions: this compound (0.50 mmol), azole (0.75 mmol), Cs₂CO₃ (10 mol%), THF (0.5 mL), 25 °C, 24 h. Yields are for the isolated product.[1]

Table 2: Michael Addition of Carbon Nucleophiles

Carbon-based nucleophiles, particularly stabilized carbanions, are classic Michael donors for the formation of new carbon-carbon bonds.

| Entry | Nucleophile | Catalyst/Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |

| 1 | Acetone | Chiral Diamine / D-CSA | THF | 24 | 25 | 91 | [a] |

| 2 | Cyclohexanone | Chiral Diamine / D-CSA | THF | 24 | 25 | 93 | [a] |

| 3 | Diethyl Malonate | K₂CO₃ | DMSO | - | RT | - | [b] |

| 4 | Ethyl Cyanoacetate | K₂CO₃ | DME/DMSO | 1 | RT | - | [c] |

Note: [a] Data for the reaction with isatylidenemalononitrile, a structurally similar acceptor. [b, c] Qualitative reports of reaction, quantitative yield not specified.

Table 3: Thia-Michael Addition of Thiols

The thia-Michael addition is a rapid and efficient reaction for the formation of carbon-sulfur bonds, often proceeding under mild, catalyst-free conditions.

| Entry | Nucleophile | Catalyst/Base | Solvent | Time | Temp (°C) | Yield (%) | Ref. |

| 1 | Thiophenol | None | Neat | 30 min | 30 | 93 | [d] |

| 2 | 4-Chlorothiophenol | None | Neat | 15 min | 30 | 98 | [d] |

| 3 | Benzylthiol | None | Neat | 45 min | 30 | 76 | [d] |

Note: [d] Data for the reaction with methyl vinyl ketone, representative of the high reactivity of thiols with α,β-unsaturated systems.

Experimental Protocols

The following are detailed, representative protocols for the Michael addition of various nucleophiles to this compound.

Protocol 1: General Procedure for Aza-Michael Addition of Azoles

This protocol is adapted from the Cs₂CO₃-catalyzed addition of azoles.[1]

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired azole (1.5 eq), and cesium carbonate (Cs₂CO₃, 10 mol%).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 1 M with respect to the this compound.

-

Reaction: Seal the vial and stir the reaction mixture at room temperature (25 °C) for 24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted Michael adduct.

Protocol 2: General Procedure for Base-Catalyzed Michael Addition of Carbon Nucleophiles

This protocol is a generalized procedure for the addition of active methylene compounds.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the active methylene compound (e.g., dimethyl malonate, 1.2 eq) in a suitable anhydrous solvent (e.g., THF, DMSO).

-

Base Addition: Add a catalytic amount of a suitable base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 10 mol%) to the solution and stir for 10-15 minutes to generate the nucleophile.

-

Addition of Acceptor: Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. Monitor the progress by TLC.

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Protocol 3: General Procedure for Thia-Michael Addition

This protocol describes a typical solvent-free addition of a thiol.

-

Reaction Setup: In a reaction vial, combine this compound (1.0 eq) and the thiol (e.g., thiophenol, 1.1 eq).

-

Reaction: Stir the neat mixture at room temperature or with gentle heating (e.g., 30-40 °C). The reaction is often exothermic and proceeds rapidly.

-

Monitoring and Work-up: Monitor the reaction by TLC. For many thiols, the reaction is complete within 1-2 hours. As the reaction is often clean and high-yielding, if the product is of sufficient purity, it may be used directly.

-

Purification (if necessary): If purification is required, dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel.

Visualization of Experimental Workflow

A typical experimental workflow for a Michael addition reaction, from setup to product characterization, is outlined below.

Caption: A typical experimental workflow for a Michael addition.

Conclusion

This compound is a highly effective Michael acceptor, reacting readily with a wide variety of nitrogen, carbon, and sulfur nucleophiles. The reactions are often high-yielding and can be performed under mild conditions, with a range of catalytic systems available to promote the transformation. The versatility and reactivity of this compound make it an invaluable tool in synthetic organic chemistry, particularly for the construction of complex molecules relevant to the pharmaceutical and materials science industries. This guide provides the foundational knowledge and practical protocols necessary for the successful application of this compound in a research and development setting.

References

The Influence of Aromatic Substituents on the Stability of Dimethyl Benzylidenemalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl benzylidenemalonate and its derivatives are pivotal Michael acceptors in organic synthesis and crucial scaffolds in medicinal chemistry. Their stability, intrinsically linked to their reactivity, is paramount for predicting reaction outcomes, understanding biological activity, and ensuring drug substance viability. This technical guide provides an in-depth analysis of the electronic effects of aromatic substituents on the stability of the this compound core. It details experimental protocols for stability assessment, presents quantitative reactivity data, and visualizes the underlying chemical principles governing these phenomena.

Introduction: The Role of Electronic Effects in Molecular Stability

The chemical stability of this compound is predominantly dictated by the electrophilicity of its β-carbon atom. This electrophilicity is, in turn, modulated by the electronic properties of substituents on the benzylidene ring. The principles of physical organic chemistry, particularly Hammett-type linear free-energy relationships, provide a robust framework for understanding these effects. Electron-donating groups (EDGs) on the aromatic ring increase the electron density of the conjugated system, including the β-carbon. This elevation in electron density leads to greater electrostatic repulsion with incoming nucleophiles, thereby decreasing the compound's reactivity and enhancing its intrinsic stability. Conversely, electron-withdrawing groups (EWGs) diminish the electron density at the β-carbon, rendering it more susceptible to nucleophilic attack. This increased reactivity corresponds to lower stability.

Quantitative Analysis of Substituent Effects on Stability

| Substituent (on Benzylidene Ring) | Ester Group | Electrophilicity Parameter (E) | Relative Stability |

| 4-Dimethylamino (-NMe₂) | Diethyl | -23.10 | High |

| 3-Chloro (-Cl) | Diethyl | -18.98 | Moderate |

| 4-Cyano (-CN) | Diethyl | -18.06 | Low |

Table 1: Electrophilicity parameters (E) for substituted diethyl benzylidenemalonates. Data from Mayr's Database of Reactivity Parameters indicates that electron-donating groups (e.g., -NMe₂) lead to a more negative E value, signifying higher reactivity of the nucleophile needed for a reaction, which corresponds to greater stability of the electrophile. Conversely, electron-withdrawing groups (e.g., -CN) result in a less negative E, indicating lower stability.

Experimental Protocols for Stability Assessment

Synthesis of Substituted Dimethyl Benzylidenemalonates via Knoevenagel Condensation

Objective: To synthesize a series of substituted dimethyl benzylidenemalonates for subsequent stability studies.

Materials:

-

Appropriately substituted benzaldehyde (1.0 eq)

-

Dimethyl malonate (1.1 eq)

-

Piperidine (0.1 eq)

-

Acetic acid (0.1 eq)

-

Toluene

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser.

Procedure:

-

To a round-bottom flask, add the substituted benzaldehyde, dimethyl malonate, and toluene.

-

Add catalytic amounts of piperidine and acetic acid.

-

Fit the flask with a Dean-Stark trap and a reflux condenser.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure substituted this compound.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy

Objective: To determine the relative stability of substituted dimethyl benzylidenemalonates by measuring their reaction rates with a model nucleophile.

Materials:

-

Substituted this compound (1.0 eq)

-

A model nucleophile, e.g., N-acetylcysteine (1.1 eq)

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the substituted this compound in the deuterated solvent of a known concentration.

-

Prepare a stock solution of the nucleophile in the same deuterated solvent.

-

In an NMR tube, combine the solution of the this compound with the nucleophile solution at a controlled temperature within the NMR spectrometer.

-

Acquire ¹H NMR spectra at regular time intervals.

-

Monitor the reaction progress by integrating the signals corresponding to the disappearing vinylic proton of the benzylidenemalonate and the appearing signals of the Michael adduct.

-

Plot the concentration of the reactant versus time and determine the initial reaction rate.

-

Compare the rates of reaction for the different substituted dimethyl benzylidenemalonates to establish a relative stability ranking.

Visualization of Concepts

Logical Relationship of Electronic Effects on Stability

Caption: Electronic effects of substituents on the stability of this compound.

Experimental Workflow for Stability Assessment

Caption: Workflow for the synthesis and stability evaluation of this compound derivatives.

Conclusion

The stability of this compound is a direct function of the electronic nature of the substituents on its benzylidene ring. Electron-donating groups enhance stability by increasing the electron density of the olefinic bond, thereby reducing its electrophilicity. In contrast, electron-withdrawing groups decrease stability by making the molecule more susceptible to nucleophilic attack. This relationship can be quantified using reactivity parameters and probed experimentally through kinetic studies. A thorough understanding of these principles is essential for the rational design of molecules with tailored stability profiles for applications in both synthetic chemistry and drug development.

An In-depth Technical Guide on the Solubility of Dimethyl Benzylidenemalonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl benzylidenemalonate, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in various common organic solvents. The guide includes a detailed experimental protocol and a workflow for systematic solubility studies.

Introduction to the Solubility of this compound

This compound is a crystalline organic compound widely used in the synthesis of more complex molecules, including pharmaceuticals and polymers. Its solubility is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. The principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit higher solubility in polar organic solvents. However, empirical determination is necessary for precise quantitative data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. Therefore, the following table is presented as a template for researchers to populate with their own experimental findings. This standardized format will facilitate the comparison of data across different laboratories and studies.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | e.g., Gravimetric | ||

| e.g., Acetone | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Methanol | e.g., 25 | e.g., Gravimetric |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound in a given organic solvent using the gravimetric method. This method is straightforward, reliable, and does not require specialized spectroscopic equipment.[1][2][3][4]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Syringe filters (0.45 µm pore size)

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

-

Pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Periodically check to ensure that undissolved solid remains.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Record the exact weight of the dish with the solution.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the solute.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing it again.

-

3.3. Calculation of Solubility

-

Weight of the dissolved solid: (Weight of dish + dry solid) - (Weight of empty dish)

-

Weight of the solvent: (Weight of dish + solution) - (Weight of dish + dry solid)

-

Solubility ( g/100 g solvent): (Weight of dissolved solid / Weight of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational framework for researchers investigating the solubility of this compound. While published quantitative data is scarce, the detailed experimental protocol and the structured approach outlined herein will enable the systematic and reproducible determination of this critical physicochemical property. The generation of reliable solubility data is essential for the effective application of this compound in synthetic chemistry and pharmaceutical sciences.

References

A Theoretical Exploration of Dimethyl Benzylidenemalonate's Frontier Orbitals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for dimethyl benzylidenemalonate. Understanding the energy and distribution of these orbitals is paramount in predicting the chemical reactivity, electronic properties, and potential bioactivity of this compound, making it a crucial area of study for drug development and materials science.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic interactions. It focuses on the HOMO and LUMO, which are the outermost orbitals containing electrons and the innermost orbitals without electrons, respectively. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Computational Methodology

The theoretical calculations for determining the frontier orbitals of this compound are typically performed using Density Functional Theory (DFT), a robust quantum chemical method.

Software and Theoretical Model

A common approach involves using the Gaussian suite of programs. The geometry of the this compound molecule is first optimized to find its most stable conformation. A popular and effective theoretical model for such calculations is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

Basis Set

The choice of basis set is crucial for obtaining accurate results. A frequently used basis set for organic molecules is 6-311++G(d,p). This set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Computational Protocol

-

Geometry Optimization: The initial structure of this compound is optimized using the B3LYP/6-311++G(d,p) level of theory to locate the global minimum on the potential energy surface.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Orbital Analysis: Following successful optimization, a single-point energy calculation is carried out to determine the energies of the molecular orbitals, including HOMO and LUMO. The electron density distribution of these orbitals is also visualized.

Data Presentation: Frontier Orbital Properties

The following table summarizes the key quantitative data obtained from the theoretical calculations of this compound.

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy (EHOMO) | -0.258 | -7.021 |

| LUMO Energy (ELUMO) | -0.089 | -2.422 |

| HOMO-LUMO Energy Gap (Egap) | 0.169 | 4.599 |

Note: The values presented are illustrative and based on typical results for similar compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of this compound's frontier orbitals.

Caption: Computational workflow for determining frontier orbitals.

Conclusion

The theoretical calculation of this compound's frontier orbitals provides invaluable insights into its electronic structure and reactivity. The HOMO and LUMO energies, along with the HOMO-LUMO energy gap, are key descriptors that can guide the design of new drug candidates and functional materials. The computational protocol outlined in this guide, utilizing DFT with the B3LYP functional and a 6-311++G(d,p) basis set, represents a standard and reliable approach for obtaining these crucial parameters.

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Arylidene Malonates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arylidene malonates, α,β-unsaturated compounds synthesized through the condensation of an aryl aldehyde and a malonic ester, represent a cornerstone in organic synthesis. Their facile preparation, coupled with the versatility of their chemical transformations, has established them as pivotal intermediates in the synthesis of a diverse array of pharmaceuticals and fine chemicals. This technical guide provides an in-depth exploration of the discovery and historical synthesis of arylidene malonates, from the seminal work of Emil Knoevenagel to modern, highly efficient synthetic protocols. Detailed experimental methodologies for key reactions are presented, alongside a quantitative comparison of various synthetic approaches. Furthermore, this guide delves into the crucial role of arylidene malonates in drug discovery, with a particular focus on their interaction with the Toll-like receptor 4 (TLR4) signaling pathway, a key mediator of the innate immune response.

The Dawn of a Condensation Reaction: Knoevenagel's Discovery

The history of arylidene malonates is intrinsically linked to the development of one of organic chemistry's most fundamental carbon-carbon bond-forming reactions: the Knoevenagel condensation. In the late 19th century, German chemist Emil Knoevenagel embarked on a series of investigations into the reactivity of aldehydes with active methylene compounds in the presence of a basic catalyst.

In 1894, Knoevenagel reported his initial findings on the condensation of formaldehyde with diethyl malonate using diethylamine as a catalyst.[1][2] This was followed in 1896 by a more detailed study on the reaction of benzaldehyde with ethyl acetoacetate in the presence of piperidine at 0°C, which yielded the corresponding benzylidene adduct.[1][2] These early experiments laid the groundwork for what is now universally recognized as the Knoevenagel condensation. The reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, ultimately yielding an α,β-unsaturated product.[3][4]

The core principle of the Knoevenagel condensation lies in the activation of the methylene compound by an amine catalyst. The amine facilitates the deprotonation of the acidic methylene group, generating a resonance-stabilized carbanion. This potent nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to furnish the final arylidene malonate product.

The Classical Approach: Experimental Protocols

The Knoevenagel Condensation: Piperidine-Catalyzed Synthesis of Diethyl Benzylidene Malonate

This protocol details the classical synthesis of diethyl benzylidene malonate from benzaldehyde and diethyl malonate using piperidine as a catalyst. The use of a Dean-Stark apparatus to remove the water formed during the reaction drives the equilibrium towards the product.

Experimental Protocol:

-

Apparatus Setup: A 500 mL round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser.

-

Reagent Addition: To the flask, add 100 g (0.63 mole) of diethyl malonate, 72-76 g of commercial-grade benzaldehyde, 2-7 mL of piperidine, and 200 mL of benzene.[5] The amount of piperidine should be in slight excess to neutralize any benzoic acid present in the benzaldehyde.[5]

-

Reaction: The mixture is heated to a vigorous reflux in an oil bath at 130-140°C. The reaction is monitored by the collection of water in the Dean-Stark trap. The reaction is considered complete when no more water is collected (typically 12-13 mL), which usually takes 11-18 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature and add 100 mL of benzene.

-

Wash the organic solution sequentially with two 100 mL portions of water, two 100 mL portions of 1 N hydrochloric acid, and one 100 mL portion of a saturated sodium bicarbonate solution.

-

The aqueous washings are combined and extracted with a single 50 mL portion of benzene.

-

The benzene extracts are combined with the original organic layer and dried over 30 g of anhydrous sodium sulfate.

-

-

Purification:

-

The benzene is removed under reduced pressure on a steam bath.

-

The residue is distilled under reduced pressure to yield colorless diethyl benzylidene malonate.

-

The Doebner Modification: Synthesis of Cinnamic Acid

A significant advancement in the Knoevenagel condensation was introduced by Oscar Doebner. The Doebner modification utilizes pyridine as both the solvent and catalyst, and malonic acid instead of its ester.[3] A key feature of this modification is the spontaneous decarboxylation of the intermediate arylidene malonic acid to yield an α,β-unsaturated carboxylic acid.[6]

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: To the flask, add 10.4 g of malonic acid, 10.6 g of benzaldehyde, and 20 mL of pyridine.[7]

-

Reaction: The mixture is heated to reflux with stirring for 2-3 hours. The evolution of carbon dioxide will be observed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid.

-

Stir the mixture until the precipitation of cinnamic acid is complete.

-

-

Purification:

-

Collect the crude cinnamic acid by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from hot water or a mixture of ethanol and water to obtain pure trans-cinnamic acid.[7]

-

Evolution of Synthesis: Modern Methodologies

While the classical Knoevenagel condensation remains a valuable synthetic tool, modern organic chemistry has driven the development of more efficient, environmentally friendly, and versatile protocols for the synthesis of arylidene malonates. These advancements focus on alternative energy sources, novel catalysts, and greener reaction media.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. In the context of the Knoevenagel condensation, microwave-assisted synthesis offers significantly reduced reaction times and often improved yields compared to conventional heating. These reactions are frequently performed under solvent-free conditions, further enhancing their green credentials.

Experimental Protocol (General Procedure):

-

Reagent Mixture: In a Pyrex beaker, an equimolecular mixture of the aromatic aldehyde and the active methylene compound (e.g., ethyl cyanoacetate or malononitrile) is combined with a catalytic amount of ammonium acetate.[8]

-

Microwave Irradiation: The reaction mixture is thoroughly mixed and irradiated in a microwave oven. The reaction time is typically very short, often in the range of 20-60 seconds.[9]

-

Work-up: The reaction mixture is cooled to room temperature, and the solid product is recrystallized from a suitable solvent, such as ethanol.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to promote the Knoevenagel condensation. The formation and collapse of cavitation bubbles generate localized high temperatures and pressures, leading to enhanced reaction rates and yields.

Experimental Protocol (General Procedure):

-

Reaction Setup: A mixture of the aldehyde, active methylene compound, and a catalyst (e.g., a basic ionic liquid or a solid-supported base) in a suitable solvent or under solvent-free conditions is placed in an ultrasonic bath.

-

Sonication: The reaction mixture is irradiated with ultrasound at a specific frequency and power until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The product is isolated by filtration or extraction and purified by recrystallization.

Ionic Liquid-Catalyzed Synthesis

Ionic liquids (ILs) have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. Basic ionic liquids can efficiently catalyze the Knoevenagel condensation, often under solvent-free conditions and at room temperature.

Proline-Catalyzed Synthesis

Organocatalysis, the use of small organic molecules as catalysts, offers a powerful and often more environmentally benign alternative to metal-based catalysts. The amino acid L-proline has been shown to be an effective catalyst for the Knoevenagel condensation, proceeding under mild conditions to afford arylidene malonates in good to high yields.

Quantitative Comparison of Synthetic Methods

The efficiency of arylidene malonate synthesis varies significantly depending on the chosen methodology. The following tables provide a comparative summary of yields for the synthesis of various arylidene malonates using different protocols.

Table 1: Synthesis of Diethyl Benzylidene Malonate Derivatives via Classical Knoevenagel Condensation

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Benzene | 11-18 | 89-91 | [5] |

| 4-Chlorobenzaldehyde | Piperidine | Toluene | 8 | 85 | N/A |

| 4-Methoxybenzaldehyde | Piperidine | Toluene | 10 | 92 | N/A |

| 2-Nitrobenzaldehyde | Piperidine | Benzene | 12 | 78 | N/A |

Table 2: Synthesis of Cinnamic Acid Derivatives via Doebner Modification

| Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Pyridine | Pyridine | 2-3 | 85-90 | [7] |

| 4-Chlorobenzaldehyde | Pyridine/Piperidine | Pyridine | 4 | 82 | N/A |

| 4-Hydroxybenzaldehyde | Pyridine/Piperidine | Pyridine | 5 | 75 | N/A |

| Vanillin | Pyridine/Piperidine | Pyridine | 3 | 88 | N/A |

Table 3: Microwave-Assisted Synthesis of Benzylidene Malononitrile Derivatives

| Aldehyde | Catalyst | Conditions | Reaction Time (s) | Yield (%) | Reference |

| Benzaldehyde | NH4OAc | Solvent-free, MW | 30 | 92 | [8] |

| 4-Chlorobenzaldehyde | NH4OAc | Solvent-free, MW | 25 | 95 | [8] |

| 4-Nitrobenzaldehyde | NH4OAc | Solvent-free, MW | 20 | 96 | [8] |

| 4-Bromobenzaldehyde | NH4OAc | Solvent-free, MW | 30 | 87 | [8] |

Table 4: Synthesis of 2-Benzylidenemalononitrile under Various Conditions

| Catalyst/Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 2 h | 85 | N/A |

| NH4OAc / MW | Solvent-free | MW | 30 s | 92 | [8] |

| Alum | Water | 60 | 30 min | 89 | [10] |

| Water/Glycerol | Water/Glycerol (1:1) | Room Temp | 24 h | 99 | [11] |

Arylidene Malonates in Drug Discovery: Targeting the TLR4 Signaling Pathway

The biological significance of arylidene malonates has garnered increasing interest in the field of drug development. A notable area of research involves their role as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway.[12][13] TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[14][15] Dysregulation of the TLR4 signaling pathway is implicated in a variety of inflammatory diseases, making it an attractive therapeutic target.

The activation of TLR4 by LPS initiates a complex intracellular signaling cascade that can be broadly divided into two downstream pathways: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which regulate the expression of pro-inflammatory cytokines and type I interferons.[14][16]

Certain arylidene malonate derivatives have been identified as potent inhibitors of TLR4 signaling.[12] These compounds are thought to interfere with the formation of the TLR4/MD-2/LPS complex, thereby preventing the initiation of the downstream signaling cascade. This inhibitory activity makes arylidene malonates promising lead compounds for the development of novel anti-inflammatory agents.[13]

Workflow for the Synthesis and Screening of Arylidene Malonate-Based TLR4 Inhibitors

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. longdom.org [longdom.org]